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F protein, parainfluenza virus 3 - 109300-94-9

F protein, parainfluenza virus 3

Catalog Number: EVT-1507877
CAS Number: 109300-94-9
Molecular Formula: C23H34BrN3O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The F protein of the human parainfluenza virus type 3 is a crucial component in the viral structure and function, primarily responsible for mediating the fusion of the viral envelope with host cell membranes. This fusion process is essential for viral entry and subsequent infection. Human parainfluenza virus type 3 belongs to the family Paramyxoviridae, which includes several viruses known to cause respiratory illnesses, particularly in children and immunocompromised individuals. The virus is classified into four serotypes, with type 3 being one of the most virulent, leading to significant morbidity in young children and the elderly .

Source and Classification

Human parainfluenza virus type 3 is classified under the genus Respirovirus within the Paramyxoviridae family. It is an enveloped, negative-sense single-stranded RNA virus. The F protein itself is categorized as a class I viral fusion protein, which undergoes conformational changes necessary for membrane fusion . The F protein gene has been extensively studied for its role in viral pathogenesis and immune response evasion .

Synthesis Analysis

Methods and Technical Details

The F protein is synthesized as an inactive precursor known as F0. This precursor undergoes proteolytic cleavage by host proteases, resulting in two subunits: F1 and F2. This cleavage is critical for the activation of the F protein, enabling it to facilitate membrane fusion. Common proteases involved in this process include furin and trypsin . The synthesis of the F protein occurs within the host cell's endoplasmic reticulum, followed by its transport to the cell membrane where it plays a pivotal role during viral budding and infection.

Molecular Structure Analysis

Structure and Data

The F protein exists in multiple conformational states: a pre-fusion state (F0), a pre-hairpin intermediate, and a post-fusion state. The pre-fusion state is metastable and requires cleavage to become functional . The structure of the F protein features a trimeric arrangement that facilitates its function during membrane fusion. Notably, studies have shown that specific regions of the F protein are conserved across different strains of human parainfluenza virus type 3, indicating their importance in maintaining functionality .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving the F protein is its interaction with host cell membranes. Upon activation, the F protein undergoes a significant conformational change that allows it to insert into the lipid bilayer of host cells, leading to membrane fusion. This reaction is critical for viral entry into host cells and involves hydrophobic interactions between the newly exposed regions of the F1 subunit and lipid membranes . The efficiency of this reaction can be influenced by various factors, including pH and ionic strength.

Mechanism of Action

Process and Data

The mechanism of action of the F protein begins with its binding to sialic acid residues on host cell surfaces via another surface glycoprotein known as hemagglutinin-neuraminidase. Following this initial attachment, the F protein mediates the fusion of viral and cellular membranes, allowing for the release of viral nucleocapsids into the cytoplasm . This process is crucial for establishing infection, as it enables the virus to hijack host cellular machinery for replication.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The F protein has a molecular weight of approximately 67 kDa when expressed as F0. It is glycosylated, which influences its stability and interaction with host cells . The physical properties include its solubility in aqueous solutions due to its hydrophilic regions, while its hydrophobic segments facilitate membrane integration during fusion events.

Relevant Data or Analyses

Studies have indicated that mutations in specific regions of the F protein can significantly affect its fusogenic activity, demonstrating how subtle changes can impact viral infectivity . Additionally, structural analyses using techniques like cryo-electron microscopy have provided insights into conformational dynamics during membrane fusion events.

Applications

Scientific Uses

Research on the F protein has significant implications for vaccine development and antiviral therapies targeting human parainfluenza virus type 3. Understanding its structure-function relationship aids in designing inhibitors that can block fusion processes or enhance immune responses against infections. Furthermore, studies on the evolutionary dynamics of the F protein contribute to our knowledge about viral adaptation and potential outbreaks .

Structural Biology of HPIV3 Fusion (F) Protein

Molecular Architecture and Domain Organization of F Protein

The F protein of human parainfluenza virus 3 (HPIV3) is a class I viral fusion protein that mediates viral entry through membrane fusion between the viral envelope and host cell membranes. This type I transmembrane glycoprotein is synthesized as an inactive precursor (F₀) that undergoes proteolytic cleavage to form the biologically active F₁ and F₂ subunits, which remain linked by a disulfide bond [1] [2]. The mature F protein assembles as a homotrimer with distinct structural domains: a globular head, neck, and stalk region that collectively form the prefusion conformation [1].

Prefusion and Postfusion Conformational States

The F protein exists in two principal conformational states with dramatically different structures:

  • Prefusion state: Characterized by a compact, metastable structure with the hydrophobic fusion peptide (FP) buried within the trimeric interface. The crystal structure reveals this conformation features a central cavity and appears "squat" when viewed laterally [6] [7]. This state is stabilized by multiple interdomain interactions and disulfide bonds.

  • Postfusion state: Following triggering, the F protein undergoes extensive refolding into an extremely stable 21.5 nm elongated rod-like structure. The most distinctive feature is the formation of a six-helix bundle (6HB) created by the antiparallel coiled-coil interaction between HRA and HRB domains [1] [9]. Unexpectedly, the uncleaved ectodomain of HPIV3 F protein adopts a conformation remarkably similar to the postfusion state, suggesting the transmembrane anchor domains profoundly influence folding energetics to establish and maintain the metastable prefusion conformation [1].

Table 1: Structural Features of HPIV3 F Protein Conformations

Conformational StateStructural CharacteristicsKey Stabilizing ElementsBiological Function
PrefusionCompact trimer with central cavity; "squat" appearanceInterdomain linkers, disulfide bonds (Cys212-Cys214), hydrophobic coreMembrane fusion initiation; fusion peptide protection
IntermediateExtended conformation with exposed fusion peptideTransient HRA-HRB interactionsFusion peptide insertion into target membrane
PostfusionElongated rod-like structure (21.5 nm); six-helix bundleHRA-HRB coiled-coil interactions, interprotomer stabilizationViral and host membrane merger; viral entry

Role of Heptad Repeat Regions (HRA and HRB) in Fusion Machinery

The heptad repeat regions serve as the fundamental mechanical components driving membrane fusion:

  • HRA (Heptad Repeat A): Located near the N-terminus of F₁, this region forms an extended α-helical coiled-coil in the postfusion state. During fusion activation, HRA undergoes dramatic conformational changes that project the fusion peptide toward the target membrane [7] [9].

  • HRB (Heptad Repeat B): Positioned proximal to the transmembrane domain, HRB undergoes refolding from a flexible region in the prefusion state to form the outer layer of the six-helix bundle in the postfusion conformation. The HRB helices pack in an antiparallel orientation against the HRA coiled-coil [9].

The crystal structure of the HPIV3 F protein HRB domain in complex with an exogenous HRA-derived peptide (PDB: 6NRO) reveals that residues Leu439, Leu443, and Leu446 in HRB form a critical hydrophobic interface with HRA [9]. This HRA-HRB interaction provides the thermodynamic driving force for membrane fusion, converting the kinetic energy of protein refolding into mechanical force for membrane merger.

Transmembrane and Cytoplasmic Tail Domains in Virion Incorporation

The transmembrane domain (TMD) and cytoplasmic tail (CT) play crucial roles beyond simple membrane anchoring:

  • Transmembrane Domain: The 25-residue hydrophobic TMD (residues 489-513) not only anchors F in the viral envelope but also regulates prefusion stability. Removal of the transmembrane anchor causes the ectodomain to adopt a postfusion-like conformation, demonstrating its essential role in maintaining the metastable prefusion state [1].

  • Cytoplasmic Tail: The 30-residue CT (residues 514-543) contains a PDZ-binding motif (residues 541-543) that interacts with cellular PDZ domain-containing proteins. This interaction facilitates efficient incorporation of F into budding virions and proper spatial organization of the glycoprotein complex on the viral surface [5] [8]. The CT also influences fusogenicity through inside-out signaling mechanisms that modulate the ectodomain conformation [4].

Structural analysis of the N₀-P complex reveals that the phosphoprotein (P) acts as a chaperone, binding to the C-terminal domain of nucleoprotein (N) primarily through hydrophobic interactions (Kd in the nanomolar range) [4]. This interaction maintains N in an unassembled conformation until genomic RNA packaging occurs, illustrating how cytoplasmic interactions regulate viral assembly.

Structural Determinants of Membrane Fusion Activity

Fusion Peptide Dynamics and Target Membrane Insertion

The fusion peptide (FP), located at the N-terminus of F₁, is the molecular "harpoon" that directly disrupts the target membrane bilayer:

  • Activation Mechanism: Proteolytic cleavage of F₀ exposes the hydrophobic FP (residues 108-136), which transitions from a buried position in the prefusion state to an exposed, membrane-competent configuration [2] [6]. Field strains of HPIV3 (containing R-X-E-R cleavage motif) require extracellular serine proteases (TMPRSS2/TMPRSS13) for cleavage activation, unlike laboratory-adapted strains (R-X-K-R motif) that utilize ubiquitous furin [2].

  • Structural Transformation: During fusion activation, the FP transforms from a flexible loop (prefusion) to a rigid amphipathic helix (post-insertion). This conformational change enables deep insertion into the target membrane, with Phe123, Gly124, and Ile125 forming critical hydrophobic contacts with lipid acyl chains [6].

  • Membrane Perturbation: FP insertion causes significant membrane curvature and lipid rearrangement, initiating the formation of the fusion pore. Mutational studies demonstrate that conserved glycine residues (Gly124, Gly128) in the FP are essential for membrane fusion efficiency, likely due to their role in maintaining the flexibility required for deep membrane penetration [7].

Interdomain Linkers (DI-DII and HRB) in Conformational Transitions

Flexible interdomain linkers serve as molecular hinges enabling the large-scale refolding of F protein:

  • DI-DII Linker: This connector between domain I and II functions as a "molecular hinge" that permits the outward swing of domain II during the prefusion to intermediate transition. This movement is essential for FP projection toward the target membrane [1] [7].

  • HRB Linker: The region connecting HRB to the transmembrane domain exhibits exceptional flexibility in the prefusion state. During refolding, this linker becomes structured as HRB zippers along the HRA coiled-coil. The conserved sequence Pro470-Pro471 in this linker introduces a kink that facilitates proper HRB positioning during six-helix bundle formation [7] [9].

  • Allosteric Regulation: The interdomain linkers transmit allosteric signals from the receptor-bound HN glycoprotein to the F protein. Single-molecule FRET studies reveal that the DI-DII linker undergoes dynamic motion within the prefusion state, with receptor binding by HN restricting this mobility and promoting the initiation of refolding [6].

Disulfide Bond Stabilization of Prefusion F Protein

Disulfide bonds provide critical structural constraints that maintain the prefusion conformation:

  • Cys212-Cys214 Bond: This conserved disulfide bridge near the fusion peptide pocket stabilizes the prefusion conformation by anchoring the FP-proximal region to the central helical bundle. Reduction of this bond triggers premature refolding, demonstrating its essential role in maintaining metastability [1] [6].

  • Cys102-Cys183 Bond: This interprotomer disulfide bond covalently links adjacent F monomers, stabilizing the trimeric assembly. Mutagenesis studies show that disruption of this bond reduces fusogenicity by 90%, highlighting its importance for functional quaternary structure [7].

  • Oxidative Folding: The prefusion F protein contains nine conserved disulfide bonds that create a "molecular corset" restricting premature refolding. The oxidative environment of the endoplasmic reticulum ensures proper disulfide formation during biosynthesis, while the reducing environment of endosomes may facilitate postfusion transition during viral entry [6].

Table 2: Critical Disulfide Bonds in HPIV3 F Protein Stability

Disulfide BondLocationStructural RoleFunctional Consequence of Disruption
Cys102-Cys183Interprotomer interfaceStabilizes trimeric assembly90% reduction in fusogenicity; impaired virion incorporation
Cys212-Cys214Fusion peptide pocketAnchors FP-proximal regionPremature refolding to postfusion state; loss of membrane fusion activity
Cys305-Cys307Domain II-III linkerStabilizes interdomain orientationAccelerated conformational transitions; reduced fusion pore formation
Cys401-Cys409HRB proximal regionMaintains HRB flexibilityImpaired six-helix bundle formation; 75% fusion deficiency

The structural biology of HPIV3 F protein reveals an exquisitely tuned molecular machine that converts receptor-binding events into membrane fusion. The precise regulation of its conformational changes – from proteolytic activation to six-helix bundle formation – highlights potential targets for antiviral intervention. Future structural studies focusing on intermediate states and the complete membrane-embedded complex will further illuminate this essential viral machinery.

Table 3: HPIV3 F Protein Domains and Functional Elements

Domain/ElementResidue RangeStructural FeaturesFunctional Role
Fusion peptide (FP)108-136Flexible loop → amphipathic helixTarget membrane insertion and perturbation
Heptad Repeat A (HRA)155-200Central coiled-coil in postfusion stateForce transduction; 6HB core formation
Domain I (DI)137-154, 201-300β-sandwich foldInterdomain connectivity; fusion regulation
Domain II (DII)301-400Extended β-sheetFusion peptide projection
Heptad Repeat B (HRB)434-470Flexible → α-helical6HB outer layer formation
Transmembrane Domain (TMD)489-513α-helicalMembrane anchoring; prefusion stabilization
Cytoplasmic Tail (CT)514-543DisorderedVirion incorporation; host protein interactions

Properties

CAS Number

109300-94-9

Product Name

F protein, parainfluenza virus 3

Molecular Formula

C23H34BrN3O3

Synonyms

F protein, parainfluenza virus 3

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